Ethyl (2E)-3-(2-bromo-4-methoxyphenyl)prop-2-enoate
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Overview
Description
Ethyl (2E)-3-(2-bromo-4-methoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are known for their pleasant fragrances. This particular compound features a bromo and methoxy substituent on a phenyl ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E)-3-(2-bromo-4-methoxyphenyl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
[ \text{2-bromo-4-methoxybenzoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The bromo substituent can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of 2-bromo-4-methoxybenzoic acid.
Reduction: Formation of 2-bromo-4-methoxyphenylpropanol.
Substitution: Formation of 2-methoxy-4-methoxyphenylprop-2-enoate.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.
Mechanism of Action
The mechanism of action of Ethyl (2E)-3-(2-bromo-4-methoxyphenyl)prop-2-enoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The bromo and methoxy substituents can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: Lacks the bromo substituent, which can affect its reactivity and biological activity.
Ethyl (2E)-3-(2-bromo-phenyl)prop-2-enoate: Lacks the methoxy group, which can influence its solubility and chemical properties.
Ethyl (2E)-3-(2-bromo-4-hydroxyphenyl)prop-2-enoate: Contains a hydroxy group instead of a methoxy group, affecting its hydrogen bonding and reactivity.
Uniqueness
Ethyl (2E)-3-(2-bromo-4-methoxyphenyl)prop-2-enoate is unique due to the presence of both bromo and methoxy substituents on the phenyl ring. This combination can lead to distinct chemical properties and reactivity patterns, making it valuable for specific synthetic and research applications.
Biological Activity
Ethyl (2E)-3-(2-bromo-4-methoxyphenyl)prop-2-enoate is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of esters, characterized by the presence of a bromo and methoxy substituent on the phenyl ring. Its molecular structure can be represented as follows:
This structure influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogen substituents (bromo and methoxy) enhances its lipophilicity, potentially improving its binding affinity to these targets.
Potential Biological Targets:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic processes.
Compound | Activity | Reference |
---|---|---|
Ethyl (2E)-3-(4-fluorophenyl)prop-2-enoate | Moderate antibacterial activity | |
4-Methoxycinnamic acid | Antimicrobial effects against various pathogens |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrate that it can reduce the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
Study | Concentration Tested | IC50 Value |
---|---|---|
Inhibition of TNF-alpha production | 30 µM | 15.8 ± 0.6 µM against STAT3 |
Case Studies
- Inhibition of Protein–Protein Interactions : A study demonstrated that this compound derivatives could inhibit protein-protein interactions critical for cancer progression, showing promise as a therapeutic agent in oncology .
- Antiviral Activity : In another investigation, compounds structurally related to this compound were evaluated for their ability to inhibit viral replication in cell cultures, particularly focusing on coronaviruses .
Properties
CAS No. |
1397707-99-1 |
---|---|
Molecular Formula |
C12H13BrO3 |
Molecular Weight |
285.13 g/mol |
IUPAC Name |
ethyl (E)-3-(2-bromo-4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H13BrO3/c1-3-16-12(14)7-5-9-4-6-10(15-2)8-11(9)13/h4-8H,3H2,1-2H3/b7-5+ |
InChI Key |
UUUMBZRNEQIIJG-FNORWQNLSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=C(C=C1)OC)Br |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)OC)Br |
Origin of Product |
United States |
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